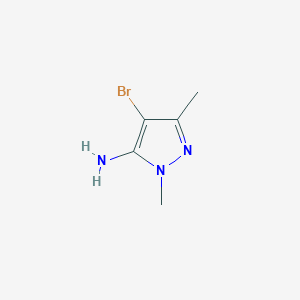

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine, often involves multi-step chemical reactions that ensure the introduction of specific functional groups into the pyrazole core. Typical methods include the reaction of primary and secondary amines with precursors like brominated compounds or the use of specific catalysts to facilitate the bromination and methylation steps required to produce the target compound. For example, the synthesis of related pyrazole compounds has been achieved through methods that incorporate bromo and methyl groups at specific positions on the pyrazole ring, demonstrating the versatility and adaptability of synthetic strategies to produce such derivatives (Bobko et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations. These analyses provide detailed insights into the arrangement of atoms within the molecule, bond lengths, angles, and the overall 3D conformation. Studies on similar pyrazole derivatives have shown that the bromo and methyl groups significantly influence the electronic distribution and molecular stability, as evidenced by NMR spectroscopy and DFT calculations (Ö. Tamer et al., 2016).

Chemical Reactions and Properties

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including nucleophilic substitution, coupling reactions, and functional group transformations. These reactions are pivotal for further modifying the compound to achieve desired properties or to incorporate it into more complex molecules. For instance, the bromo group can participate in cross-coupling reactions, enabling the synthesis of arylated pyrazoles, which are of interest in medicinal chemistry and material science (Moraes et al., 2019).

Physical Properties Analysis

The physical properties of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine, such as melting point, boiling point, solubility, and crystal structure, are crucial for its handling, storage, and application in various domains. These properties are influenced by the molecular structure and the presence of functional groups. The analysis of related compounds through X-ray crystallography and thermal studies provides insights into the solid-state characteristics and stability under different conditions (Moreno-Suárez et al., 2023).

Chemical Properties Analysis

The chemical properties of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine, including its reactivity, stability, and interaction with other molecules, are key for its application in synthesis and chemical research. Studies on pyrazole derivatives highlight the influence of substituents on the electronic properties, reactivity towards nucleophiles and electrophiles, and the potential for participating in cycloaddition reactions and hydrogen bonding (Goikhman et al., 2009).

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine, as part of the broader family of pyrazole derivatives, has been explored in various chemical reactions and synthetic applications. For instance, it has been used in the oxidation of amines and sulfides, yielding amine oxides and sulfoxides in high yields (Baumstark & Chrisope, 1981). Additionally, its utility in synthesizing novel s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties has been demonstrated (Shawish et al., 2021). These studies highlight the compound's versatility in organic synthesis and chemical transformations.

Molecular Structure and Characterization

The compound has been the subject of molecular structure investigations. For example, research has been conducted on its crystal structure and molecular interactions, using techniques like X-ray crystallography and DFT calculations (Shawish et al., 2021). These studies provide insights into the molecular architecture and intermolecular interactions of pyrazole derivatives, which are crucial for understanding their chemical properties and potential applications.

Corrosion Inhibition

Research on pyrazole derivatives has also extended to the field of corrosion inhibition. For instance, derivatives like N-[(3,5-dimethyl-1H-pyrazol)methyl]pyridine-2-amine and its bromo variant have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions (Cissé et al., 2011). This application demonstrates the potential of pyrazole derivatives in industrial settings, particularly in protecting metals against corrosion.

Halogenation and Synthesis of Novel Derivatives

The direct C–H halogenation of pyrazol-5-amines, a category that includes 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine, has been developed using N-halogenosuccinimides. This method provides a way to synthesize novel 4-halogenated pyrazole derivatives under mild conditions, expanding the utility of these compounds in organic synthesis (He et al., 2021).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Eigenschaften

IUPAC Name |

4-bromo-2,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-4(6)5(7)9(2)8-3/h7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVCZZLJWIYRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345590 | |

| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine | |

CAS RN |

19848-99-8 | |

| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

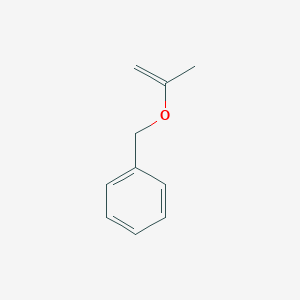

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

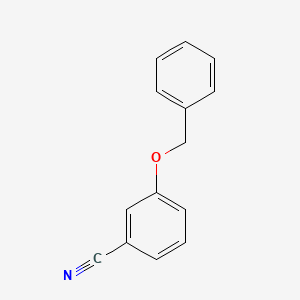

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

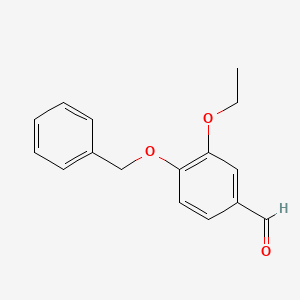

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)